1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H23N3O and its molecular weight is 393.49. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Aggregation and Structural Insights
The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, reveals how substitution patterns influence the dimensionality of supramolecular assemblies. Molecules of these compounds are linked into various complex structures—ranging from cyclic dimers to three-dimensional frameworks—through a combination of hydrogen bonds and C-H...π interactions. This structural diversity illustrates the compound's potential in forming intricate molecular architectures, which could be of interest in materials science and nanotechnology for creating novel supramolecular assemblies (Portilla et al., 2005).
Photophysics and Molecular Logic Switches
The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, a compound closely related to the one , have been investigated, emphasizing their potential in the development of molecular logic switches. These studies highlight how the compound's solvatochromism, acidochromism, and solid-state fluorescence can be utilized in designing molecular devices that respond to environmental changes, such as pH, making them suitable for applications in molecular electronics and sensing technologies (Uchacz et al., 2016).
Optical Properties for Material Science
Research into the optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, including the target compound, has provided insights into their electronic structure and light absorption characteristics. These findings are crucial for the development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The detailed understanding of how structural modifications affect absorption spectra can guide the design of novel compounds with tailored optical properties for specific applications (Kościen et al., 2003).
Catalysis and Green Chemistry Applications
The compound's framework has also found applications in catalysis and green chemistry. For instance, L-proline-catalyzed synthesis approaches utilizing pyrazolo[3,4-b]quinoline derivatives demonstrate the compound's relevance in facilitating environmentally friendly chemical reactions. These methods emphasize high atom economy and the formation of complex heterocyclic structures through water-based protocols, showcasing the compound's potential in sustainable chemistry practices (Rajesh et al., 2011).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESTMBMDFJWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.